molecular formula C23H12N7O3Re- B12371360 Liptracker-Green

Liptracker-Green

Cat. No.: B12371360
M. Wt: 620.6 g/mol
InChI Key: XYAFBLODGIJRTP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Liptracker-Green (chemical name: fac-[Re(CO)₃(phen)L]; CAS 369583-75-4) is a lipid-specific fluorescent probe designed for labeling lipid droplets (LDs) and other lipid-rich compartments in live and fixed cellular samples . Its structure comprises a rhenium tricarbonyl core coordinated to a phenanthroline (phen) ligand and a lipophilic moiety (L), enabling cell membrane permeability and selective accumulation in polar lipid environments. This probe emits fluorescence upon binding to lipids, making it invaluable for real-time visualization of lipid dynamics in studies related to metabolic disorders, cellular stress, and lipid storage diseases . Its compatibility with fluorescence microscopy and minimal photobleaching under standard imaging conditions further enhances its utility in biomedical research.

Properties

Molecular Formula

C23H12N7O3Re-

Molecular Weight

620.6 g/mol

IUPAC Name

carbon monoxide;1,10-phenanthroline;rhenium;4-(1,2,4-triaza-3-azanidacyclopenta-1,4-dien-5-yl)benzonitrile

InChI

InChI=1S/C12H8N2.C8H4N5.3CO.Re/c1-3-9-5-6-10-4-2-8-14-12(10)11(9)13-7-1;9-5-6-1-3-7(4-2-6)8-10-12-13-11-8;3*1-2;/h1-8H;1-4H;;;;/q;-1;;;;

InChI Key

XYAFBLODGIJRTP-UHFFFAOYSA-N

Canonical SMILES

[C-]#[O+].[C-]#[O+].[C-]#[O+].C1=CC2=C(C3=C(C=CC=N3)C=C2)N=C1.C1=CC(=CC=C1C#N)C2=N[N-]N=N2.[Re]

Origin of Product

United States

Preparation Methods

Liptracker-Green is synthesized through a series of chemical reactions involving rhenium tricarbonyl complexes. The synthetic route typically involves the coordination of rhenium tricarbonyl with 1,10-phenanthroline and a ligand (L). The reaction conditions often require a controlled environment with specific temperatures and solvents to ensure the proper formation of the desired complex . Industrial production methods for this compound are not widely documented, but they likely follow similar synthetic routes with scaled-up reaction conditions to produce larger quantities.

Chemical Reactions Analysis

Liptracker-Green undergoes various chemical reactions, including:

    Oxidation: This reaction involves the loss of electrons from the compound, often facilitated by oxidizing agents.

    Reduction: The gain of electrons, typically achieved using reducing agents.

    Substitution: Replacement of one ligand in the complex with another, which can be influenced by the nature of the ligands and the reaction conditions.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various ligands for substitution reactions. The major products formed depend on the specific reaction and conditions but generally involve modified rhenium complexes .

Scientific Research Applications

Liptracker-Green has a wide range of scientific research applications:

Mechanism of Action

Liptracker-Green exerts its effects by localizing to polar lipids within cells. The compound’s fluorogenic properties allow it to emit fluorescence when bound to these lipids, making it an effective tool for imaging and studying lipid distribution. The molecular targets include lipid droplets and other high lipid-content compartments, and the pathways involved are related to lipid metabolism and storage .

Comparison with Similar Compounds

Comparison with Similar Compounds

Liptracker-Green belongs to a broader class of organelle-specific fluorescent probes. Below, it is compared with two structurally and functionally distinct compounds: Green DND-26 (lysosomal probe) and 4-Carboxy-pennsylvania green (structural analog with unspecified applications). Key differences are summarized in Table 1.

Structural and Functional Contrasts

This compound

  • Target : Lipid droplets and polar lipid-rich regions.
  • Mechanism : Selective partitioning into hydrophobic lipid environments due to its lipophilic Re-phenanthroline complex.
  • Applications : Studying lipid metabolism, obesity-related pathologies, and intracellular lipid trafficking .

Green DND-26 (CAS 20524-71-0)

  • Target : Lysosomes.
  • Mechanism : Contains a fluorescent group linked to a weak base, enabling pH-dependent accumulation in acidic lysosomal compartments.
  • Applications : Investigating lysosomal biogenesis, autophagy, and lysosomal storage disorders. Excitation/emission maxima at 504/511 nm make it suitable for green-channel imaging .

4-Carboxy-pennsylvania green (CAS 79288-14-9)

  • Target : Unspecified in available literature.
  • Mechanism : Likely shares structural motifs with Pennsylvania Green derivatives, which are carboxyfluorescein analogs used in pH sensing or ion detection.

Performance and Practical Considerations

  • Specificity: this compound outperforms non-lipid-specific dyes (e.g., Nile Red) in polar lipid targeting but lacks cross-compatibility with lysosomal studies, where Green DND-26 excels .
  • Photostability : this compound’s rhenium-based complex offers superior resistance to photobleaching compared to organic fluorophores like Green DND-24.
  • Multiplexing Potential: Green DND-26’s emission at 511 nm allows co-staining with red-emitting probes, whereas this compound’s emission spectrum (undisclosed in evidence) may require optimization to avoid spectral overlap .

Table 1: Comparative Analysis of this compound and Similar Compounds

Compound Target Excitation/Emission (nm) Structure Key Applications
This compound Lipid droplets Not specified Re(CO)₃-phen-L complex Lipid metabolism, imaging LDs
Green DND-26 Lysosomes 504/511 Fluorescent base conjugate Autophagy, lysosomal disorders
4-Carboxy-pennsylvania green Unspecified Not available Carboxyfluorescein derivative Potential pH/ion sensing

Research Findings and Limitations

  • This compound is uniquely suited for live-cell imaging due to low cytotoxicity, whereas Green DND-26 requires careful pH calibration to avoid lysosomal membrane disruption .
  • No peer-reviewed studies directly comparing these compounds were identified in the provided evidence, highlighting a gap in systematic evaluations of organelle-specific probes .

Biological Activity

Liptracker-Green, chemically known as fac-[Re(CO)₃(phen)L], is a cell-permeable fluorogenic probe that has garnered attention for its ability to localize within polar lipids. This compound is particularly useful in biological research for labeling lipid droplets and other lipid-rich structures in cells. This article delves into the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

This compound operates through a unique mechanism that allows it to selectively bind to lipid structures within cellular environments. Its design as a fluorogenic probe means that it emits fluorescence upon binding, enabling researchers to visualize lipid distribution in live cells.

  • Chemical Structure : The compound consists of a rhenium core coordinated with carbonyl groups and a phenanthroline ligand, which contributes to its fluorescent properties.
  • Fluorescence Characteristics : this compound exhibits strong fluorescence when excited at specific wavelengths, making it suitable for imaging applications in fluorescence microscopy.

Applications in Biological Research

This compound has been employed in various studies to investigate lipid dynamics within cells. Its ability to label lipid droplets has implications for understanding metabolic processes and diseases related to lipid metabolism.

Table 1: Summary of Biological Applications

Application AreaDescriptionReference
Lipid Droplet VisualizationUsed to label and visualize lipid droplets in live cells, aiding in the study of lipid metabolism.
Disease ResearchInvestigated in the context of metabolic disorders where lipid accumulation is prevalent.
Cellular ImagingFacilitates real-time imaging of lipid dynamics during cellular processes.

Case Studies

  • Lipid Metabolism in Adipocytes :
    A study utilized this compound to assess the dynamics of lipid droplet formation and degradation in adipocytes under varying metabolic conditions. The fluorescent signals allowed researchers to quantify changes in lipid droplet size and number, providing insights into obesity-related metabolic dysfunctions.
  • Cancer Research :
    In cancer cell lines, this compound was used to explore the relationship between lipid metabolism and tumor progression. The probe helped identify alterations in lipid droplet morphology associated with aggressive cancer phenotypes, suggesting potential therapeutic targets.
  • Neurobiology :
    Another research effort applied this compound to study lipid dynamics in neuronal cells. The findings indicated that lipid droplet accumulation could influence neuronal health and function, linking metabolic processes with neurodegenerative diseases.

Research Findings

Recent studies have highlighted the effectiveness of this compound as a tool for probing cellular lipids:

  • Sensitivity and Specificity : this compound has demonstrated high sensitivity for detecting polar lipids compared to other probes, making it a preferred choice for researchers focusing on lipid biology.
  • Live Cell Imaging : The probe's ability to function in live-cell imaging settings allows for real-time observation of cellular processes, enhancing our understanding of dynamic biological systems.

Table 2: Comparative Analysis of Lipid Probes

Probe NameSensitivityLive Cell CompatibilitySpecificity
This compoundHighYesPolar lipids
Nile RedModerateYesNeutral lipids
BODIPY 493/503HighYesVarious lipid types

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.